molecular formula C23H21ClO B12610525 1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene CAS No. 649556-24-1

1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene

Cat. No.: B12610525
CAS No.: 649556-24-1
M. Wt: 348.9 g/mol
InChI Key: PBFCETPGLKXMRF-UHFFFAOYSA-N
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Description

1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene is an organic compound that belongs to the class of substituted benzenes This compound is characterized by the presence of a chloro group and a methoxyphenyl group attached to a benzene ring

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Alkylation: One common method for synthesizing this compound involves the Friedel-Crafts alkylation of 1-chlorobenzene with 4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Heck Reaction: Another method involves the Heck reaction, where 1-chloro-4-iodobenzene is reacted with 4-(4-methoxyphenyl)-1-phenylbut-1-ene in the presence of a palladium catalyst and a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Types of Reactions:

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The double bond in the but-1-en-1-yl group can be reduced to a single bond using hydrogenation reactions with catalysts such as palladium on carbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

    Oxidation: Potassium permanganate, water, room temperature.

    Reduction: Hydrogen gas, palladium on carbon, room temperature.

Major Products:

    Substitution: 1-Hydroxy-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene.

    Oxidation: 1-Chloro-4-[4-(4-formylphenyl)-1-phenylbut-1-en-1-yl]benzene.

    Reduction: 1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbutane]benzene.

Scientific Research Applications

1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

    1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbutane]benzene: Lacks the double bond in the but-1-en-1-yl group.

    1-Chloro-4-[4-(4-hydroxyphenyl)-1-phenylbut-1-en-1-yl]benzene: Contains a hydroxy group instead of a methoxy group.

    1-Bromo-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene: Contains a bromo group instead of a chloro group.

Uniqueness: 1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene is unique due to the presence of both a chloro and a methoxyphenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.

Properties

CAS No.

649556-24-1

Molecular Formula

C23H21ClO

Molecular Weight

348.9 g/mol

IUPAC Name

1-chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-enyl]benzene

InChI

InChI=1S/C23H21ClO/c1-25-22-16-10-18(11-17-22)6-5-9-23(19-7-3-2-4-8-19)20-12-14-21(24)15-13-20/h2-4,7-17H,5-6H2,1H3

InChI Key

PBFCETPGLKXMRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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